molecular formula C14H10BrClO2 B1448782 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone CAS No. 1242015-07-1

1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone

Cat. No.: B1448782
CAS No.: 1242015-07-1
M. Wt: 325.58 g/mol
InChI Key: PRVLNXDENKDNKS-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone is a chemical compound characterized by its bromophenoxy and chlorophenyl groups attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromophenol with 5-chlorobenzaldehyde in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the bromo and chloro positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanoic acid

  • Reduction: 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanol

  • Substitution: Various substituted phenols and amines

Scientific Research Applications

1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent or in the treatment of certain cancers.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone exerts its effects depends on its specific application. For example, in anti-inflammatory applications, the compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The molecular targets and pathways involved can vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

  • 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

  • 1-(2-(4-Bromophenoxy)ethyl)pyridine

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Properties

IUPAC Name

1-[2-(4-bromophenoxy)-5-chlorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVLNXDENKDNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253123
Record name 1-[2-(4-Bromophenoxy)-5-chlorophenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242015-07-1
Record name 1-[2-(4-Bromophenoxy)-5-chlorophenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242015-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Bromophenoxy)-5-chlorophenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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